N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by its unique structure, which includes a benzodioxole ring fused with a furochromene moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents such as dimethylformamide and toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium hydroxide for deprotonation, and organic solvents like dimethylformamide and toluene for reaction media .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting cancer cell lines such as prostate and pancreatic cancer cells.
Biological Research: It is used in studies investigating its effects on cell cycle arrest and apoptosis in cancer cells.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in microtubule assembly. By modulating tubulin polymerization, the compound can induce mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Another benzodioxole derivative with potential biological activity.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is unique due to its complex structure, which combines multiple functional groups and ring systems. This structural complexity contributes to its diverse chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C28H23NO9 |
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Molecular Weight |
517.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C28H23NO9/c1-32-20-10-14(11-21(33-2)25(20)34-3)22-23-24(16-6-4-5-7-17(16)37-28(23)31)38-26(22)27(30)29-15-8-9-18-19(12-15)36-13-35-18/h4-12,22,26H,13H2,1-3H3,(H,29,30) |
InChI Key |
QHICFRNIBVXKPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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